molecular formula C17H25N3O3 B3805907 N'-(2-ethoxyphenyl)-N-methyl-N-(1-methylpyrrolidin-3-yl)malonamide

N'-(2-ethoxyphenyl)-N-methyl-N-(1-methylpyrrolidin-3-yl)malonamide

Cat. No. B3805907
M. Wt: 319.4 g/mol
InChI Key: CALVKDNBAHCMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-ethoxyphenyl)-N-methyl-N-(1-methylpyrrolidin-3-yl)malonamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. It is commonly referred to as EMPLURA and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of EMPLURA is not fully understood. However, it is believed to exhibit its biological activity through the inhibition of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
EMPLURA has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to exhibit antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

EMPLURA has several advantages for use in laboratory experiments, including its high stability, low toxicity, and ease of synthesis. However, it also has some limitations, including its limited solubility in water and its potential to form complexes with other compounds, which can interfere with its biological activity.

Future Directions

There are several future directions for research on EMPLURA, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its environmental applications. Additionally, further studies are needed to fully elucidate its mechanism of action and to identify potential drug targets.

Scientific Research Applications

EMPLURA has been extensively studied for its potential applications in various fields, including medicinal chemistry, analytical chemistry, and environmental science. In medicinal chemistry, EMPLURA has been shown to exhibit anticancer, antitumor, and antiviral activities. In analytical chemistry, EMPLURA has been used as a chelating agent for the determination of metal ions in various samples. In environmental science, EMPLURA has been used as a sorbent for the removal of heavy metals from wastewater.

properties

IUPAC Name

N-(2-ethoxyphenyl)-N'-methyl-N'-(1-methylpyrrolidin-3-yl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-4-23-15-8-6-5-7-14(15)18-16(21)11-17(22)20(3)13-9-10-19(2)12-13/h5-8,13H,4,9-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALVKDNBAHCMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC(=O)N(C)C2CCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-ethoxyphenyl)-N-methyl-N-(1-methylpyrrolidin-3-yl)malonamide
Reactant of Route 2
Reactant of Route 2
N'-(2-ethoxyphenyl)-N-methyl-N-(1-methylpyrrolidin-3-yl)malonamide
Reactant of Route 3
N'-(2-ethoxyphenyl)-N-methyl-N-(1-methylpyrrolidin-3-yl)malonamide
Reactant of Route 4
N'-(2-ethoxyphenyl)-N-methyl-N-(1-methylpyrrolidin-3-yl)malonamide
Reactant of Route 5
Reactant of Route 5
N'-(2-ethoxyphenyl)-N-methyl-N-(1-methylpyrrolidin-3-yl)malonamide
Reactant of Route 6
Reactant of Route 6
N'-(2-ethoxyphenyl)-N-methyl-N-(1-methylpyrrolidin-3-yl)malonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.